Oxazolo[4,5-C]pyridine
Overview
Description
Oxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Oxazolo[4,5-C]pyridine is a heterocyclic compound that has been studied for its diverse biological activities Related oxazole derivatives have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processesFor instance, some oxazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein function .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathways. For example, oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities, suggesting that they may interact with a wide range of biochemical pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with oxazole derivatives . These effects could include changes in enzyme activity, modulation of receptor signaling, alterations in protein function, and impacts on cell growth and survival.
Biochemical Analysis
Biochemical Properties
Oxazolo[4,5-C]pyridine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit fluorescence properties, suggesting that it may interact with biomolecules in a way that alters their electronic structure
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied. For example, it has been found to exhibit anti-breast cancer activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
It has been suggested that this compound may perturb ceramide metabolism, indicating that it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazolo[4,5-C]pyridine involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction typically proceeds under mild conditions, with the use of a solvent and an alkali . Another method involves the use of triphosgene as a reagent, which allows for the formation of the oxazole ring through a cyclization reaction .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using triphosgene, which is less toxic compared to phosgene. This method involves dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then slowly adding a triphosgene solution at low temperatures. The reaction is then carried out at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazolo[4,5-C]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dihydro-oxazolo[4,5-C]pyridine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Oxazolo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives are being investigated for their anticancer and antiviral activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-B]pyridine: Similar in structure but differs in the position of the nitrogen atom in the oxazole ring.
Thiazolo[4,5-C]pyridine: Contains a sulfur atom instead of an oxygen atom in the fused ring system.
Imidazo[4,5-C]pyridine: Contains a nitrogen atom instead of an oxygen atom in the fused ring system.
Uniqueness
Oxazolo[4,5-C]pyridine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the heterocyclic system. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-56-3 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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